ZCZ011
Description
Contextualization of Novel Chemical Entities within Contemporary Scientific Endeavors
The exploration and characterization of novel chemical entities represent a fundamental pillar of contemporary scientific research. These endeavors are crucial for expanding the understanding of chemical space, discovering new molecular probes for biological systems, and identifying potential candidates for a wide range of applications, from therapeutics to advanced materials. The systematic investigation of previously uncharacterized or newly synthesized compounds is vital for driving innovation and addressing complex scientific challenges.
Strategic Importance of Investigating Compound ZCZ011 in Chemical Biology and Material Sciences
Compound this compound has emerged as a subject of strategic importance primarily within the field of chemical biology, specifically concerning its interaction with the cannabinoid receptor type 1 (CB1). Research into this compound is significant due to its classification as a positive allosteric modulator (PAM) of the CB1 receptor, offering a distinct approach to modulating this important biological target compared to traditional orthosteric agonists. medchemexpress.comwikipedia.orgguidetopharmacology.orgguidetomalariapharmacology.org While the primary focus of published research is on its biological activity and potential therapeutic implications, the investigation of novel chemical structures like this compound contributes broadly to chemical biology by providing tools to dissect receptor function and signaling pathways. Current publicly available research does not extensively detail applications or specific investigations of this compound within material sciences.
Evolution of Research Methodologies Applicable to Novel Compounds
The methodologies employed in the study of novel chemical entities have undergone significant evolution. Modern research integrates a multidisciplinary approach, combining synthetic chemistry, advanced spectroscopic and analytical techniques, computational modeling, and sophisticated biological assays. The characterization of compounds like this compound benefits from techniques such as high-performance liquid chromatography (HPLC) for purity assessment, mass spectrometry for structural confirmation, and various in vitro functional assays (e.g., GTPγS binding, cAMP inhibition, beta-arrestin recruitment, ERK phosphorylation, and receptor internalization assays) to elucidate their biological activity and mechanism of action. researchgate.netnih.govacs.orgabmole.comacs.org Structural biology techniques, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have also become increasingly important for determining the precise interaction of novel ligands with their target receptors at the molecular level, as demonstrated by studies on this compound and the CB1 receptor. rcsb.orgresearchgate.netrcsb.orgresearchgate.net
Overview of Research Objectives and Scope for Compound this compound
The primary research objectives for compound this compound have centered on understanding its pharmacological profile, particularly its interaction with the CB1 receptor. The scope of research includes determining its potency and efficacy in modulating receptor activity, identifying its binding site, and investigating its effects in relevant biological systems and animal models. medchemexpress.comresearchgate.netnih.govacs.orgabmole.comacs.orgplos.orgnih.govbiorxiv.org A significant aspect of the research involves evaluating its potential to produce desirable therapeutic effects, such as pain reduction, without the psychoactive side effects typically associated with orthosteric CB1 agonists. medchemexpress.comwikipedia.orgacs.orgplos.orgnih.govmdpi.comnih.gov Structural studies aim to provide a molecular basis for its allosteric modulation. rcsb.orgresearchgate.netrcsb.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-14-9-10-16-18(12-14)22-21(15-6-3-2-4-7-15)20(16)17(13-23(24)25)19-8-5-11-26-19/h2-12,17,22H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSPNRDBWHHFMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801046384 | |
| Record name | 6-Methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801046384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1998197-39-9 | |
| Record name | 6-Methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801046384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Derivation of Compound Zcz011
Retrosynthetic Analysis and Strategic Design for ZCZ011 Synthesis
The strategic design for the synthesis of this compound involves a retrosynthetic analysis, a powerful tool in organic chemistry that allows for the deconstruction of a target molecule into simpler, readily available starting materials through a series of hypothetical disconnections guidetopharmacology.org. For this compound, a key disconnection can be envisioned at the bond connecting the indole (B1671886) core to the substituted ethyl side chain.
This retrosynthetic approach suggests that the this compound molecule could be constructed from a suitably substituted indole derivative and a fragment containing the nitroethyl-thiophene moiety. The formation of the carbon-carbon bond between the indole C3 and the substituted ethyl group is a crucial step in the synthesis.
Pioneering Approaches for the Construction of the this compound Core Scaffold
The core scaffold of this compound is the 2-phenylindole (B188600) system with a methyl group at the 6-position. The synthesis of substituted indole cores is a well-established area in organic chemistry, with numerous methodologies available. While specific "pioneering approaches" solely for the 6-methyl-2-phenylindole core in the context of this compound are not explicitly detailed in the provided information, general methods for constructing substituted indoles would be applicable.
The attachment of the side chain at the indole 3-position is a critical step. One relevant synthetic strategy involves the reaction of an indole with a nitroalkene wikipedia.org. This type of reaction, often a Michael addition or a related condensation, is a plausible route for introducing the 2-nitro-1-(thiophen-2-yl)ethyl substituent onto the indole core of a this compound precursor. The reaction of an indole with nitrostyrene, a related nitroalkene, has been widely reported and can be facilitated by various conditions wikipedia.org. Applying this principle, the synthesis of this compound likely involves the reaction of 6-methyl-2-phenyl-1H-indole with a nitroalkene species derived from thiophene-2-carbaldehyde.
Optimization of Reaction Pathways and Conditions for this compound Production
Optimization of synthetic reaction pathways and conditions is essential to achieve high yields, purity, and efficiency in the production of this compound. This typically involves systematically varying parameters such as solvent, temperature, reaction time, catalyst (if any), and reactant stoichiometry. Although specific details on the optimization process for this compound production are not extensively described in the provided snippets, research on related synthetic routes suggests that factors influencing the efficiency and selectivity of the indole alkylation with the nitroalkene would be key areas of optimization wikipedia.org.
Optimization efforts would likely focus on maximizing the yield of the desired product while minimizing the formation of byproducts. This could involve exploring different catalysts or reaction promoters to facilitate the carbon-carbon bond formation, as well as refining work-up and purification procedures to isolate this compound in high purity.
Stereoselective and Enantioselective Synthesis Strategies for this compound Isomers
This compound contains a chiral center, meaning it exists as a pair of enantiomers (R and S forms) wikipedia.orguni.lu. The reported this compound is a racemic mixture, containing equal amounts of both enantiomers wikipedia.orguni.lu. Stereoselective or enantioselective synthesis strategies aim to preferentially produce one stereoisomer over the other.
Achieving stereoselectivity in the synthesis of this compound would require the introduction of chiral control during the bond-forming step that creates the stereogenic center. This could involve using chiral catalysts, chiral auxiliaries, or performing the reaction in a chiral environment. While the provided information indicates that this compound is typically synthesized as a racemate, the exploration of enantiomer-specific activity for related compounds suggests that stereoselective synthesis of individual this compound enantiomers could be a relevant area of research for understanding their distinct pharmacological profiles guidetopharmacology.org.
Development of Novel Derivatives and Analogues of this compound
The development of novel derivatives and analogues of this compound is a significant area of research, driven by the desire to explore structure-activity relationships (SAR) and potentially identify compounds with improved pharmacological properties, such as enhanced potency, selectivity, or altered functional profiles tocris.com. This compound itself is noted as a derivative of GAT211 , indicating a lineage of structural exploration within this chemical class.
Efforts in this area involve making targeted modifications to the this compound structure and evaluating the resulting compounds for their biological activity. One specific area of investigation mentioned is the potential replacement of the aliphatic nitro group in this compound wikipedia.orgbiorxiv.orgwikipedia.org. The nitro group is sometimes viewed as a less "drug-like" moiety wikipedia.orgbiorxiv.org, and its replacement with bioisosteric alternatives could lead to compounds with more favorable properties.
Chemo- and Regioselective Functionalization of this compound
Chemo- and regioselective functionalization of this compound involves performing chemical transformations that selectively modify specific functional groups or positions within the molecule while leaving others untouched. This precision is crucial for the rational design and synthesis of novel derivatives.
For this compound, potential sites for functionalization include the indole nitrogen (N1), the phenyl group, the thiophene (B33073) ring, and the nitro group. Selective reactions at these positions could introduce new substituents or modify existing ones, leading to a diverse array of analogues. For example, modifications to the indole nitrogen could impact the compound's electronic properties and interactions with the target receptor. Functionalization of the phenyl or thiophene rings could explore the steric and electronic requirements for activity in those regions of the molecule. As mentioned earlier, the replacement or modification of the nitro group is a specific functionalization strategy being investigated wikipedia.orgbiorxiv.orgwikipedia.org.
Research findings on the functionalization of related indole-based compounds and CB1 receptor modulators provide valuable insights for guiding the derivatization of this compound guidetopharmacology.orgwikipedia.orgsenescence.infonih.gov. These studies often involve exploring various reaction conditions and reagents to achieve the desired selectivity. The resulting derivatives are then typically evaluated in biological assays to understand how the structural modifications impact their activity and interaction with the CB1 receptor.
While detailed data tables specifically outlining the synthesis and optimization parameters for this compound were not found, research on its biological activity provides examples of experimental findings that drive the interest in its synthesis and derivatization. For instance, studies have characterized this compound's activity as a CB1 receptor modulator, including its effects on agonist binding and signaling pathways guidetopharmacology.orgwikipedia.orguni.luwikipedia.orgwikipedia.orgalfa-chemistry.comiiab.melipidmaps.orgnih.govzhanggroup.org. These findings underscore the importance of developing efficient synthetic routes to access this compound and its analogues for further pharmacological investigation.
Here is a table summarizing some research findings related to this compound's interaction with the CB1 receptor:
| Parameter | Finding (in mouse brain membranes or hCB1 cells) | Source(s) |
| Effect on [³H]CP55,940 binding | Significantly increased binding, increased Bmax wikipedia.orgwikipedia.org. | wikipedia.orgwikipedia.org |
| Effect on [³H]WIN55212 binding | Significant and concentration-dependent increase in binding wikipedia.org. | wikipedia.org |
| Effect on [³H]SR141716A binding | Apparent displacement or significant decrease in binding wikipedia.orgwikipedia.org. | wikipedia.orgwikipedia.org |
| Effect on AEA-stimulated [³⁵S]GTPγS binding | Significant increase in efficacy wikipedia.orgwikipedia.orglipidmaps.org. Enhanced binding nih.gov. | wikipedia.orgwikipedia.orglipidmaps.orgnih.gov |
| Effect on AEA-stimulated β-arrestin recruitment | Significant increase wikipedia.orgwikipedia.orglipidmaps.org. Potentiated translocation uni.lunih.govzhanggroup.org. | wikipedia.orguni.luwikipedia.orglipidmaps.orgnih.govzhanggroup.org |
| Effect on AEA-stimulated ERK 1/2 phosphorylation | Significant increase in potency wikipedia.org. Potentiated phosphorylation uni.lulipidmaps.orgnih.govzhanggroup.org. | uni.luwikipedia.orglipidmaps.orgnih.govzhanggroup.org |
| Effect on forskolin-stimulated cAMP production | Alone inhibits cAMP production wikipedia.org. Concentration-dependent inhibition, high efficacy uni.lualfa-chemistry.com. | uni.luwikipedia.orgalfa-chemistry.com |
| Effect on G protein dissociation | Caused concentration-dependent dissociation uni.lualfa-chemistry.com. | uni.lualfa-chemistry.com |
| Effect on CB1 internalization | Induces efficacious internalization uni.lualfa-chemistry.com. | uni.lualfa-chemistry.com |
This table illustrates the type of detailed research findings that necessitate and inform the synthetic and derivatization efforts surrounding this compound, as researchers seek to understand the structural basis for these observed activities.
Synthesis of this compound Conjugates and Hybrid Molecules
Solid-Phase and Combinatorial Chemistry Approaches for this compound Library Generation
Detailed accounts of solid-phase synthesis or combinatorial chemistry approaches specifically applied to the generation of this compound libraries or extensive libraries of its direct analogues are not prominently featured in the readily accessible scientific literature. While solid-phase synthesis techniques are utilized in the synthesis of indole derivatives and compounds related to cannabinoids, and a general synthetic strategy was developed to access analogues of this compound, specific methodologies detailing the combinatorial synthesis or solid-phase generation of a diverse library centered around the this compound scaffold are not widely reported in the provided search results. wikipedia.orgguidetopharmacology.org The development of a general strategy for accessing analogues guidetopharmacology.org suggests potential for library generation, but the specific advanced techniques (solid-phase/combinatorial) with detailed findings for this compound itself are not elaborated upon.
Compound Information
Molecular Interactions and Mechanistic Elucidation of Compound Zcz011
Biochemical and Biophysical Characterization of ZCZ011 Target Engagement
Biochemical and biophysical studies have characterized this compound's engagement with the CB1 receptor, revealing its impact on ligand binding and receptor signaling. This compound has been shown to potentiate the binding of orthosteric CB1R agonists like [³H]CP55940 in mouse brain membranes. plos.orgresearchgate.netresearchgate.net This suggests that this compound's binding to the allosteric site influences the orthosteric site, increasing the affinity or accessibility for orthosteric ligands.
Studies utilizing techniques such as real-time Bioluminescence Resonance Energy Transfer (BRET) and AlphaLISA assays have been employed to investigate this compound's effects on downstream signaling pathways. acs.orgresearchgate.net These methods allow for the characterization of G protein dissociation, cAMP signaling, and β-arrestin translocation, providing insights into the functional consequences of this compound binding. acs.orgresearchgate.netnih.gov
Ligand-Receptor Binding Kinetics and Thermodynamics of this compound
Research into the binding kinetics and thermodynamics of this compound at the CB1 receptor is crucial for understanding the dynamic nature of its interaction. While specific detailed kinetic and thermodynamic parameters (like association/dissociation rates or enthalpy/entropy contributions) for this compound itself were not extensively detailed in the provided search results, studies on CB1 receptor allosteric modulation in general, and on this compound in the context of enhancing orthosteric ligand binding, offer insights. plos.orgresearchgate.netcore.ac.uknih.govelifesciences.org
This compound has been shown to increase the Bmax for orthosteric agonists like [³H]CP55,940 and [³H]WIN55212 in mouse brain membranes, while having no significant effect on their Kd values in one study. researchgate.net This suggests an increase in the number of available binding sites or a change in receptor conformation that favors agonist binding capacity, rather than altering the inherent affinity of the orthosteric site for the ligand. researchgate.net
Enzymatic Activity Modulation by Compound this compound
The primary target of this compound is the CB1 receptor, a GPCR, rather than an enzyme in the classical sense of catalyzing biochemical reactions. However, CB1 receptor activation modulates the activity of downstream enzymes involved in signal transduction, such as adenylyl cyclase (affecting cAMP levels) and kinases (like ERK1/2). acs.orgresearchgate.netnih.gov
This compound has been shown to inhibit forskolin-stimulated cAMP production, indicating its ability to modulate adenylyl cyclase activity indirectly via CB1R engagement. acs.orgnih.gov It also increases the phosphorylation of ERK1/2, a key event in various cellular processes modulated by CB1R signaling. acs.orgresearchgate.netmedchemexpress.comsigmaaldrich.com
Allosteric and Orthosteric Mechanisms of this compound Action
This compound functions through an allosteric mechanism, binding to a site distinct from the orthosteric site where endogenous cannabinoids and classical agonists like THC bind. plos.orgnih.govbiorxiv.orgresearchgate.net This allosteric binding induces a conformational change in the receptor that modulates the activity of the orthosteric site. plos.orgnih.govbiorxiv.org
Studies have localized the this compound binding site to an extrahelical region on the TM2-TM3-TM4 surface of the CB1 receptor. researchgate.netresearchgate.netpnas.org This binding site is approximately 7.9 Å away from the orthosteric site. researchgate.net Molecular dynamics simulations and mutagenesis experiments have indicated that this compound's allosteric modulation involves the rearrangement of transmembrane domains, particularly TM2. researchgate.net Specific residues within this allosteric site, such as F191 and I169, have been identified as crucial for this compound's activity. researchgate.netresearchgate.netresearchgate.net
This compound is characterized as an ago-PAM, meaning it exhibits both allosteric modulation and direct agonist activity. plos.orgguidetopharmacology.orgguidetoimmunopharmacology.orgbiorxiv.org It can activate CB1R signaling pathways even in the absence of an orthosteric ligand, while also enhancing the effects of orthosteric agonists like AEA and THC. plos.orgresearchgate.netresearchgate.netresearchgate.net
Cellular and Subcellular Effects of this compound in Model Systems
Investigations using cellular model systems, such as HEK293 cells expressing human CB1 receptors and mouse brain membranes, have provided significant insights into the cellular and subcellular effects of this compound. researchgate.netacs.orgresearchgate.net These models allow for the controlled study of this compound's interactions with the receptor and its impact on intracellular signaling cascades.
Studies in these systems have demonstrated that this compound influences key aspects of CB1 receptor function, including ligand binding, G protein coupling, and effector pathway activation. researchgate.netacs.orgresearchgate.netnih.gov
Investigation of Intracellular Targets and Pathways Affected by this compound
The primary intracellular pathways affected by this compound are those coupled to the CB1 receptor, which is a Gi/o-coupled GPCR. Activation of CB1R typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels, and the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2. acs.orgresearchgate.netnih.gov CB1R activation also mediates the recruitment of β-arrestin, a process involved in receptor desensitization and internalization, as well as initiating distinct signaling pathways. researchgate.netacs.orgresearchgate.netnih.gov
This compound has been shown to modulate these pathways. It inhibits cAMP production and promotes the phosphorylation of ERK1/2 in a concentration-dependent manner. acs.orgresearchgate.netnih.govmedchemexpress.comsigmaaldrich.com Furthermore, this compound induces β-arrestin recruitment to the CB1 receptor. researchgate.netacs.orgresearchgate.netmedchemexpress.comsigmaaldrich.com
In addition to these direct signaling pathways, studies in model systems, including mouse models, suggest that this compound's effects mediated through CB1R can influence broader cellular processes and even impact the levels of endogenous cannabinoids in certain brain regions, such as the cerebellum. plos.orgnih.gov
Modulation of Signal Transduction Cascades by Compound this compound
This compound modulates CB1 receptor-mediated signal transduction cascades through its allosteric binding. Its ago-PAM nature means it can initiate signaling on its own and enhance the signaling induced by orthosteric agonists. plos.orgguidetopharmacology.orgguidetoimmunopharmacology.orgbiorxiv.org
Specifically, this compound promotes G protein dissociation, a critical step in initiating Gi/o signaling. researchgate.netacs.orgnih.gov It inhibits cAMP production, consistent with Gi/o coupling. acs.orgnih.gov this compound also enhances the efficacy of orthosteric agonists like AEA and THC in stimulating β-arrestin recruitment and ERK1/2 phosphorylation. researchgate.netacs.orgresearchgate.netsigmaaldrich.com However, the extent of positive allosteric modulation can be dependent on the specific orthosteric agonist and the signaling pathway being examined. acs.orgresearchgate.net For instance, limited or no positive allosteric modulation was observed with full agonists like AMB-FUBINACA in certain pathways. acs.orgresearchgate.net
The ability of this compound to influence both G protein-dependent and β-arrestin pathways highlights its complex modulation of CB1R signaling. pnas.orgnih.gov Some research suggests that this compound acts as a "balanced" ago-PAM, engaging both pathways, while efforts are underway to design biased allosteric modulators based on the structural insights gained from studying this compound's interaction with CB1R. pnas.orgnih.gov
Summary of Key Findings on this compound's Molecular Interactions and Mechanisms
| Feature | Observation/Finding | Model System/Method | Source(s) |
| Target | Cannabinoid Receptor Type 1 (CB1R) | Biochemical, Cellular | plos.orgguidetopharmacology.orgguidetoimmunopharmacology.orgmdpi.com |
| Binding Site | Allosteric site on the extrahelical TM2-TM3-TM4 surface, ~7.9 Å from orthosteric site | Structural studies, Mutagenesis, Molecular Modeling | researchgate.netresearchgate.netpnas.orgresearchgate.net |
| Mechanism | Positive Allosteric Modulator (PAM), Ago-PAM (Allosteric Agonist + PAM) | Biochemical, Cellular, In vivo studies | plos.orgguidetopharmacology.orgguidetoimmunopharmacology.orgbiorxiv.org |
| Ligand Binding Modulation | Increases binding of orthosteric agonists (e.g., [³H]CP55940), increases Bmax without affecting Kd in some cases. | Mouse brain membranes | plos.orgresearchgate.netresearchgate.net |
| G Protein Signaling | Promotes G protein dissociation, inhibits cAMP production. Acts as an agonist in these pathways. | HEK293 cells (BRET, cAMP assays) | researchgate.netacs.orgresearchgate.netnih.gov |
| β-arrestin Recruitment | Induces β-arrestin recruitment. Enhances orthosteric agonist-induced β-arrestin recruitment. | HEK293 cells (BRET, PathHunter assays) | researchgate.netacs.orgresearchgate.netmedchemexpress.comsigmaaldrich.com |
| ERK Phosphorylation | Increases ERK1/2 phosphorylation. Enhances orthosteric agonist-induced ERK1/2 phosphorylation. | hCB1 cells (AlphaLISA) | acs.orgresearchgate.netmedchemexpress.comsigmaaldrich.com |
| Conformational Change | Induces conformational changes in CB1R, particularly TM2 rearrangement. | Molecular Dynamics Simulations, Structural studies, Mutagenesis | researchgate.netpnas.org |
| Interaction Residues | Interacts with residues like F191 and I169 in the allosteric site. | Mutagenesis studies | researchgate.netresearchgate.netresearchgate.net |
| Modulation Specificity | PAM effects observed with partial agonists (e.g., THC, AEA) but limited with full agonists (e.g., AMB-FUBINACA). | Cellular signaling assays | researchgate.netacs.orgresearchgate.net |
| Effect on Endocannabinoids | Can increase levels of endocannabinoids (e.g., AEA) in specific brain regions (e.g., cerebellum) in model systems. | Mouse models | plos.orgnih.gov |
Transcriptomic and Proteomic Profiling in Response to this compound Exposure
Research involving transcriptomic and proteomic profiling in the context of cannabinoid receptor modulation, including studies that may involve compounds like this compound, has been conducted to understand the downstream cellular effects. Transcriptome profiling can reveal enriched pathways, such as cell cycle, DNA repair, and kinesin pathways, in response to certain compounds targeting receptors like CB1R. researchgate.net Functional proteomic arrays have identified the activation of multiple receptor tyrosine kinases, including ErbB2, IGF1R, and VEGFR2, by compounds with diverse targets, including CB1R. researchgate.net Network analysis integrating transcriptomic and proteomic data has predicted the involvement of MAPK/PI3K pathways in mediating the cellular responses to these compounds. researchgate.net While direct, detailed transcriptomic and proteomic datasets specifically and solely attributed to this compound exposure across various cell types or conditions are not extensively detailed in the provided search results, these studies demonstrate the application of such profiling techniques in understanding the broader impact of cannabinoid receptor modulation on gene and protein expression. researchgate.netuconn.edunih.govsciprofiles.com
Biological Activity and Efficacy Assessments in Pre Clinical Research Models
In Vitro Biological Activity Profiling of ZCZ011
In vitro studies have been crucial in characterizing the pharmacological profile of this compound, elucidating its mechanism of action at the cellular and molecular levels. These assessments primarily utilize cell lines expressing the human CB1 receptor and mouse brain membranes.
High-Throughput and Focused Screening Assays for this compound Activity
High-throughput and focused screening assays have demonstrated that this compound interacts allosterically with the CB1 receptor. This compound has been shown to potentiate the binding of orthosteric agonists such as [³H]CP55,940 and [³H]WIN55212 to the CB1 receptor in mouse brain membranes. medchemexpress.comabmole.comnih.govguidetopharmacology.orgresearchgate.netnih.gov This potentiation is reflected as a significant increase in the maximum number of binding sites (Bmax) for these agonists, without significantly affecting their binding affinity (Kd). guidetopharmacology.orgresearchgate.netnih.gov
Functional assays have revealed this compound's impact on various downstream signaling pathways mediated by the CB1 receptor. This compound enhances anandamide (B1667382) (AEA)-stimulated [³⁵S]GTPγS binding in mouse brain membranes, indicating potentiation of G protein activation. medchemexpress.comabmole.comnih.govresearchgate.netnih.gov Furthermore, this compound increases β-arrestin recruitment and ERK phosphorylation in cells expressing human CB1 receptors. medchemexpress.comabmole.comnih.govresearchgate.netnih.govnih.gov
While initially characterized as a PAM, further studies utilizing real-time BRET assays have indicated that this compound also possesses intrinsic agonist activity, acting as an allosteric agonist in several pathways, including G protein dissociation, cAMP inhibition, β-arrestin translocation, and ERK1/2 phosphorylation. researchgate.netnih.govacs.org
Phenotypic Screening of this compound in Defined Cellular Systems
Additionally, one study noted that this compound exhibited higher cytotoxicity compared to a related compound (CB-05) in various human cell lines, including human Müller cell line (MIO-M1), human umbilical vein endothelial cells (HUVEC), human embryonic kidney cells (HEK-293T), and human bronchial epithelial cell line (BEAS-2B). researchgate.netpnas.org This suggests potential off-target effects or higher potency in inducing cellular toxicity in these specific cell types at tested concentrations.
Comparative Efficacy of this compound in Distinct Cell Lines and Organoids
Comparative efficacy studies have primarily focused on evaluating this compound's activity relative to known orthosteric CB1 receptor agonists such as Δ⁹-tetrahydrocannabinol (THC), CP55,940, and AMB-FUBINACA in cell lines like HEK293 and CHO cells stably or transiently expressing human CB1 receptors, as well as in mouse brain membranes. nih.govnih.govnih.govacs.orgguidetomalariapharmacology.org
In these comparative assessments, this compound generally demonstrated lower potency and efficacy across various signaling pathways compared to the full orthosteric agonist AMB-FUBINACA. nih.govacs.org When compared to the partial agonist CP55,940, this compound was less potent but showed comparable efficacy in β-arrestin 2 translocation and G protein dissociation assays. nih.govacs.org Against the phytocannabinoid THC, this compound exhibited higher efficacy in inhibiting cAMP, promoting G protein dissociation, and inducing receptor internalization, while showing similar efficacy in ERK1/2 phosphorylation and β-arrestin translocation. nih.govacs.org
The following table summarizes some key in vitro efficacy data for this compound in comparison to orthosteric agonists:
| Assay / Pathway | Cell System / Tissue | This compound vs. AMB-FUBINACA | This compound vs. CP55,940 | This compound vs. THC | Reference(s) |
| cAMP Inhibition (Emax) | HEK293-hCB1 | Equi-efficacious | Not specified | Slightly Higher Efficacy | nih.govacs.org |
| cAMP Inhibition (pEC50) | HEK293-hCB1 | Less Potent | Not specified | Less Potent | nih.govacs.org |
| G Protein Dissociation (Emax) | HEK293-hCB1 | Less Efficacious | Equi-efficacious | Higher Efficacy | nih.govacs.org |
| G Protein Dissociation (pEC50) | HEK293-hCB1 | Less Potent | Less Potent | Less Potent | nih.govacs.org |
| β-Arrestin 2 Translocation (Emax) | HEK293-hCB1 | Lower Efficacy | Equi-efficacious | Equi-efficacious | nih.govacs.org |
| β-Arrestin 2 Translocation (pEC50) | HEK293-hCB1 | Less Potent | Less Potent | Equivalent Potency | nih.gov |
| Receptor Internalization (Emax) | HEK293-hCB1 | Less Efficacious | Not specified | Higher Efficacy | nih.govacs.org |
| Receptor Internalization (pEC50) | HEK293-hCB1 | Less Potent | Not specified | Lower Potency | nih.govacs.org |
| ERK1/2 Phosphorylation | hCB1 cells / CHO-hCB1 cells | Not specified | Potentiates (Potency/Efficacy) | Potentiates (Potency/Efficacy) | medchemexpress.comabmole.comnih.govnih.govguidetomalariapharmacology.org |
| [³⁵S]GTPγS Binding (Efficacy) | Mouse Brain Membranes | Not specified | Potentiates AEA | Not specified | medchemexpress.comabmole.comnih.govresearchgate.netnih.gov |
| [³H]CP55,940 Binding (Bmax) | Mouse Brain Membranes | Not specified | Increased | Not specified | guidetopharmacology.orgresearchgate.netnih.gov |
| [³H]WIN55212 Binding (Bmax) | Mouse Brain Membranes | Not specified | Increased | Not specified | guidetopharmacology.orgresearchgate.net |
Note: This table is based on data extracted from the provided text snippets and may not represent all available comparative data.
Efficacy Evaluation of this compound in Advanced Pre-clinical Models
Beyond in vitro characterization, this compound has been evaluated in more complex pre-clinical models, including ex vivo tissue preparations and in vivo animal models, to assess its efficacy in a physiological context.
Assessment of this compound Efficacy in Ex Vivo Tissue Models
Ex vivo studies provide a bridge between in vitro cellular assays and complex in vivo systems. Assessment of this compound's ability to enhance AEA-stimulated [³⁵S]GTPγS binding in mouse brain membranes can be considered an ex vivo evaluation of its impact on G protein coupling in a more native tissue environment. medchemexpress.comabmole.comnih.govresearchgate.netnih.gov
Furthermore, studies investigating the effect of this compound on small intestinal transit in tissue isolated from oxycodone-dependent and non-dependent mice represent an ex vivo assessment of its functional efficacy on gastrointestinal motility. These studies demonstrated that this compound inhibits small intestinal transit by activating CB1 receptors. vcu.edu
Pre-clinical In Vivo Efficacy Studies of this compound in Animal Models (excluding human data)
In vivo studies in animal models, primarily mice, have been instrumental in evaluating the therapeutic potential of this compound. This compound has been shown to be brain penetrant in mice, which is crucial for targeting central CB1 receptors. medchemexpress.comnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov
A key finding from in vivo research is the antinociceptive efficacy of this compound in models of pathological pain. It has demonstrated the ability to reduce neuropathic pain in the chronic constriction nerve injury (CCI) model and inflammatory pain in the carrageenan model in mice, mediated by CB1 receptors. nih.govresearchgate.netnih.gov
This compound has also shown efficacy in models of opioid withdrawal. It significantly attenuates a subset of naloxone-precipitated withdrawal signs in oxycodone-dependent mice, including diarrhea and weight loss, through the activation of CB1 receptors. researchgate.netvcu.edu Partial attenuation of paw flutters and head shakes was also observed. vcu.edu The inhibition of small intestinal transit seen ex vivo was also confirmed in vivo in both oxycodone-dependent mice undergoing withdrawal and in non-dependent mice, although this anti-transit effect developed tolerance with repeated administration. vcu.edu
In a mouse model of HIV-1-associated neurocognitive disorder (HAND) utilizing HIV-1 Tat transgenic mice, chronic this compound treatment (14 days) exhibited differential effects based on sex and genotype. plos.orgnih.govbiorxiv.orgbiorxiv.org While it did not affect general behaviors like body mass, locomotor activity, or anxiety, this compound increased hot plate latency (indicating antinociception) and improved motor coordination and recognition memory specifically in female mice. plos.orgnih.govbiorxiv.org These effects correlated with alterations in cerebellar endocannabinoid levels in female mice. plos.orgnih.govbiorxiv.orgbiorxiv.org
Further in vivo studies have indicated promising efficacy for this compound in a general mouse model of neuropathic pain researchgate.net, attenuation of Δ9-THC withdrawal and NSAID-induced gastric inflammation in mice abmole.com, and a synergistic effect with low-dose THC in reducing clinical markers of acute colitis in a mouse model of DSS-induced colitis, achieving efficacy comparable to high-dose THC. mdpi.com However, this compound alone showed only transient effects in the colitis model. mdpi.com this compound did not affect histaminergic pruritus in a mouse model. researchgate.net
Notably, several studies highlight that this compound and related CB1 PAMs can produce therapeutic effects, such as antinociception, without inducing the typical cannabimimetic side effects associated with orthosteric CB1 agonists like tolerance, catalepsy, hypothermia, and dependence in some animal models. researchgate.netresearchgate.netnih.govacs.org However, one study reported that this compound potentiated CP55,940-induced catalepsy, hypothermia, and antinociception, suggesting that its modulatory effects can extend to these outcomes depending on the co-administered orthosteric agonist. nih.govnih.gov The lack of tolerance development in antinociceptive activity has been noted as a potential advantage of this compound in some studies. biorxiv.orgnih.govnih.govacs.orgscispace.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Zcz011
Design and Synthesis of ZCZ011 Analogues for SAR Elucidation
The design and synthesis of this compound analogues involve systematic modifications to the core structure and side chains to probe the impact of these changes on activity. researchgate.netgrafiati.com This process helps to map the regions of the molecule critical for binding to the allosteric site on the CB1 receptor and for modulating receptor function. nih.govresearchgate.net
Systematic Modifications of the this compound Core Structure
Studies on this compound and related indole-based compounds have revealed the importance of the 2-aryl indole (B1671886) skeleton for allosteric modulation effects. nih.gov Modifications to the indole core structure, such as alterations at the 2-, 5-, and 6-positions, have been explored. unife.it For instance, the 6-methyl group on the indole ring is influential for activity. Replacing it with a chloro group or a hydrogen atom is tolerated, but generally results in reduced activity. nih.gov The 2-phenylindole (B188600) moiety of this compound occupies a specific recognition region (site 1) within the allosteric binding site on the CB1 receptor, located on the TM2-TM3-TM4 surface. pnas.orgnih.gov Alterations to the 2-phenylindole at site 1 have been shown to influence β-arrestin2 recruitment. nih.gov
Side Chain Elaboration and Functional Group Alterations in this compound Derivatives
The disubstituted ethyl group at the 3-position of the indole ring is instrumental for the activity of this compound. nih.gov This side chain, particularly the thiophene (B33073) group, occupies another recognition region (site 3) within the allosteric binding site and makes contact with residues in TM2 and TM4. nih.govresearchgate.net The thiophene group can be replaced by a pyridine (B92270) ring, indicating some tolerance for variation in this region. nih.gov Further modifications of the thienyl moiety in the side chain have been undertaken to understand its contribution to the SAR. unife.it Attaching small lipophilic functional groups on the ortho-position of the phenyl ring in a related analogue (GAT211 site-III Ph ring) significantly enhanced CB1R ago-PAM activity. acs.org These modifications also improved the aqueous solubility of the compounds. acs.org The nitro group in the side chain is also a key functional group, although aliphatic nitro groups are not typically considered "drug-like". researchgate.net Replacing the nitro group with bioisosteres has been challenging, suggesting its direct involvement in binding interactions. researchgate.net
Stereochemical Influences on the Biological Activity of this compound Analogues
This compound is a racemate and contains a chiral center. nih.govunc.edu The presence of a chiral center in this compound raises questions about the distinct pharmacological properties of its stereoisomers. unc.edu Studies on GAT211, a close analogue of this compound, have demonstrated that its enantiomers, GAT228 ((R)-enantiomer) and GAT229 ((S)-enantiomer), exhibit different pharmacological profiles. nih.govnih.gov GAT228 behaves as an allosteric partial agonist, while GAT229 functions as a pure PAM. nih.gov GAT229 has also been described as a biphasic ligand, competing with orthosteric agonists at high concentrations while acting as an allosteric modulator at low concentrations. nih.gov This highlights that minor stereochemical differences can lead to divergent activities and underscores the importance of evaluating individual stereoisomers. nih.govnih.gov The introduction of a methyl group at the α-position of the nitro group in GAT211 generated diastereomers with differing potency and efficacy, further demonstrating diastereoselective interactions with the CB1 receptor. researchgate.net The (S,R)-enantiomer showed improved potency over racemic GAT211 as a CB1R ago-PAM, while the (R,S)-enantiomer was biased towards G protein signaling over β-arrestin recruitment. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling aims to develop mathematical models that correlate structural descriptors of compounds with their biological activity. grafiati.com For the this compound series, QSAR modeling can provide predictive tools for the activity of new analogues and facilitate the exploration of chemical space. researchgate.net
Development of Predictive Models for this compound Activity
While specific detailed QSAR models for this compound were not extensively detailed in the provided snippets, the broader context of SAR studies on related indole-based CB1 receptor modulators suggests that such models would involve correlating structural parameters (e.g., electronic properties, lipophilicity, steric features) of this compound analogues with their observed biological activities (e.g., potency in functional assays, allosteric modulation parameters). grafiati.comnih.gov The evaluation of potency (EC50), efficacy (Emax), and transduction coefficient (Δlog(τ/KA)) in mutagenesis studies of this compound interactions with CB1 receptor residues serves as a basis for quantitative analysis of structure-activity relationships. pnas.orgnih.govresearchgate.net
Exploration of Chemical Space for this compound-Related Compounds
QSAR models and SAR insights derived from this compound and its analogues facilitate the exploration of chemical space to identify novel compounds with potentially improved properties. researchgate.net By understanding the structural requirements for activity and the impact of specific modifications, researchers can design and synthesize libraries of compounds predicted to have desired pharmacological profiles. nih.govunife.it This exploration can involve varying substituents at key positions, exploring bioisosteric replacements, and investigating different linker lengths and rigidities, guided by the established SAR and potentially by computational modeling. researchgate.netunife.itrsc.org The goal is to discover new chemical entities that retain or enhance the beneficial allosteric modulating properties of this compound while potentially improving characteristics such as potency, signaling bias, and pharmacokinetic properties. nih.govacs.orgresearchgate.net
Advanced Analytical and Bioanalytical Methodologies for Zcz011 Research
Development of High-Resolution Analytical Techniques for ZCZ011
High-resolution analytical techniques are fundamental for the precise identification and quantification of this compound, particularly in complex biological or experimental mixtures where interfering substances may be present.
Hyphenated techniques, which combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry, have been extensively applied in this compound research. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are prominent examples utilized for the analysis of this compound and related compounds in complex biological matrices such as brain tissue and plasma nih.govplos.orgnih.govresearchgate.netresearchgate.netresearchgate.netnih.govmdpi.com. These techniques are essential for resolving this compound from endogenous lipids and other molecules present in biological samples, allowing for its specific detection and quantification. The complexity of biological samples necessitates the selectivity and sensitivity offered by these hyphenated approaches.
Advanced chromatographic methods, specifically UPLC and HPLC, coupled with mass spectrometry (MS) and tandem mass spectrometry (MS/MS), form the cornerstone of this compound analysis nih.govplos.orgnih.govresearchgate.netresearchgate.netresearchgate.netnih.govmdpi.comresearchgate.net. These methods enable the separation of this compound from matrix components based on its physicochemical properties before detection by the mass spectrometer. MS/MS provides high selectivity and sensitivity by measuring specific mass-to-charge ratios of parent and fragment ions of this compound, ensuring accurate identification and quantification even at low concentrations. Method validation studies for these techniques have included the determination of parameters such as linearity, accuracy, precision, recovery, selectivity, and matrix effects, confirming their reliability for this compound analysis in biological samples plos.orgresearchgate.net.
Hyphenated Techniques for Complex Mixture Analysis of this compound
Bioanalytical Method Validation for this compound in Research Matrices
Validating bioanalytical methods for this compound is critical to ensure the reliability and accuracy of data obtained from biological research matrices. This involves demonstrating that the methods are suitable for their intended purpose, such as quantifying the compound in cellular or tissue samples.
Quantification of this compound has been successfully performed in tissue homogenates, particularly in brain tissue from animal models, using validated LC-MS/MS and UPLC-MS/MS methods nih.govplos.orgnih.govresearchgate.netnih.govacs.org. These studies are crucial for determining this compound's distribution and concentration in target tissues, providing insights into its pharmacokinetic properties, such as blood-brain barrier permeability nih.govplos.orgresearchgate.net. Furthermore, bioanalytical techniques are applied to quantify endogenous cannabinoids and related lipids in cellular lysates and tissue homogenates in studies investigating the effects of this compound on the endocannabinoid system nih.govplos.orgbiorxiv.org. In vitro cellular assays, while not directly quantifying this compound itself, involve the analysis of cellular components and signaling molecules in lysates to assess this compound's functional effects on receptors and downstream pathways researchgate.netnih.govacs.orgacs.orgnih.govnih.gov.
While direct in situ imaging of this compound itself at a high resolution is not prominently reported in the provided search results, techniques that assess the localization and effects of this compound's target, the CB1 receptor, in biological systems are employed. Immunostaining techniques are used to visualize the distribution and expression levels of CB1 receptors in brain tissue, providing contextual information for this compound's site of action researchgate.netresearchgate.net. Additionally, real-time techniques such as Bioluminescence Resonance Energy Transfer (BRET) assays are utilized in cellular systems to study receptor dynamics, including internalization and interactions with downstream signaling proteins, in response to this compound researchgate.netnih.govacs.orgacs.org. Western blot analysis is also used to quantify the protein expression of cannabinoid receptors and related enzymes in tissue samples nih.govplos.orgbiorxiv.org. These methods, while not direct imaging of this compound, are vital for understanding its effects within a biological context.
Computational Chemistry and Chemoinformatics Applications for Compound Zcz011
Molecular Modeling and Dynamics Simulations of ZCZ011
Molecular modeling and dynamics simulations are essential tools for exploring the three-dimensional structure, flexibility, and dynamic behavior of this compound and its interactions with biological targets, particularly the cannabinoid receptor 1 (CB1). These methods allow researchers to visualize and analyze molecular processes at an atomic level.
Ligand-Target Docking and Interaction Analysis of this compound
Ligand-target docking studies predict the preferred binding orientation and affinity of this compound within the binding site of its target protein, the CB1 receptor. These analyses help to identify key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, that stabilize the ligand-receptor complex.
Studies have shown that this compound binds to an extrahelical site on the transmembrane 2 (TM2)-TM3-TM4 surface of the CB1 receptor. pdbj.orgnih.govx-mol.com This allosteric binding site is distinct from the orthosteric site where endogenous cannabinoids and classical agonists bind. researchgate.netnih.gov The binding of this compound at this site is primarily mediated by hydrophobic and van der Waals interactions. researchgate.net Specific residues involved in the interaction include L165, I169, I245, and V249 from TM2 and TM4, respectively. researchgate.net The thiophene (B33073) ring of this compound is reported to be anchored by F191 and G195, forming a pi-pi stacking interaction with the side chain of F191 and a hydrogen bond with the main chain of F191. researchgate.net Mutagenesis experiments have indicated that residues like F191A and I169A strongly affect the positive allosteric modulator (PAM) potency of this compound. researchgate.netotago.ac.nz
Conformational Analysis and Molecular Dynamics of this compound in Solvation and Biological Environments
Conformational analysis and molecular dynamics (MD) simulations are employed to study the flexibility of this compound and the dynamic changes it induces in the CB1 receptor upon binding. These simulations can capture the movement of atoms and molecules over time, providing insights into the stability of the bound complex and the conformational changes associated with receptor activation.
(Un)biased molecular dynamics simulations have demonstrated that this compound binding promotes the rearrangement of transmembrane helix 2 (TM2) in the CB1 receptor. pdbj.orgnih.govx-mol.com This TM2 rearrangement is considered critical for the propagation of allosteric signals and favors the receptor adopting an active conformation. pdbj.orgnih.govx-mol.com this compound increases the population of receptors that adopt an active conformation. pdbj.orgnih.gov Comparative analysis with negative allosteric modulators (NAMs) like ORG27569, which also bind to the TM2-TM3-TM4 surface, shows that NAMs impede TM2 rearrangement. pdbj.orgnih.govx-mol.com Extensive molecular dynamics simulations (on the order of milliseconds) along with advanced techniques like Markov state modeling have been used to characterize the dynamics of ligand binding and receptor activation in cannabinoid receptors. researchgate.net These studies can reveal the distinct conformational dynamics between active and inactive states of the receptor. acs.org
Quantum Chemical Calculations and Electronic Structure Analysis of this compound
Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of this compound, which are fundamental to its reactivity and interactions. These calculations can predict various molecular properties and shed light on reaction mechanisms.
Prediction of Electronic Properties and Reactivity of this compound
Quantum chemical methods can be used to calculate electronic properties such as molecular orbitals (e.g., HOMO and LUMO energies), charge distribution, and electrostatic potential surfaces for this compound. These properties are crucial for understanding how this compound interacts with its environment and target proteins. For example, frontier molecular orbital analysis can help identify reactive sites within the molecule. researchgate.net While specific detailed predictions for this compound were not extensively found in the search results, quantum chemical calculations are a standard approach for analyzing the electronic structure and predicting the reactivity of small molecules like this compound. researchgate.netdata.gov
Mechanistic Insights via Computational Reaction Pathway Analysis for this compound
Computational reaction pathway analysis, often employing quantum chemical methods, can be used to investigate potential reaction mechanisms involving this compound. This includes studying its synthesis or potential metabolic transformations. These calculations can determine transition states and activation energies, providing mechanistic insights. While specific reaction pathway analyses for this compound were not detailed in the search results, quantum chemical calculations are widely applied in synthetic methodology development to analyze reaction mechanisms and predict unknown reactions. rsc.org
Chemoinformatic Approaches and Machine Learning for this compound Research
Chemoinformatics and machine learning techniques leverage large datasets of chemical structures and biological activities to identify patterns, build predictive models, and guide the discovery and optimization of compounds like this compound.
Chemoinformatic approaches involve the use of computational tools to manage, analyze, and interpret chemical data. This includes calculating molecular descriptors and fingerprints that encode structural and physicochemical properties of this compound. These descriptors can then be used in various analyses, such as similarity searching or building quantitative structure-activity relationship (QSAR) models. mdpi.com
Machine learning algorithms are increasingly applied in drug discovery to predict ligand-target interactions, ADMET properties, and to classify compounds based on their activity or mechanism of action. nih.govphilarchive.orgmdpi.com Supervised machine learning classifiers have been built for cannabinoid receptors to identify active ligands and distinguish allosteric modulators from orthosteric ligands. nih.gov These models utilize various molecular features, including descriptors and fingerprints, to make predictions. nih.gov Machine learning approaches are also being developed specifically for predicting allosteric binding sites in proteins. chemrxiv.org The application of machine learning in this compound research could involve building models to predict its efficacy as a PAM, its binding affinity to CB1 or other related targets, or to identify novel compounds with similar activity profiles based on its structural features. Chemoinformatic and QSAR packages have been utilized in related studies to analyze the influence of molecular features on activity and to build predictive models. mdpi.comresearchgate.net
Data Tables
Based on the search results, here is a summary of some key experimental findings related to this compound's interaction with CB1, which often complement computational studies:
| Assay Type | This compound Effect (vs. control/agonist alone) | Notes | Source |
| [³H]CP55,940 Binding (Mouse Brain Membranes) | Significantly increased Bmax, no significant effect on Kd. | Suggests increase in available binding sites for the orthosteric agonist. | researchgate.netnih.gov |
| [³H]WIN55212 Binding (Mouse Brain Membranes) | Significantly increased Emax, no significant effect on pEC50. | Potentiates binding of another orthosteric agonist. | researchgate.net |
| [³H]SR141716A Binding (Mouse Brain Membranes) | Significant concentration-dependent decrease in specific binding. | Apparent displacement of an inverse agonist. | researchgate.net |
| AEA-stimulated [³⁵S]GTPγS Binding (Mouse Brain Membranes) | Significant increase in efficacy, no significant change in pEC50 (at 1 μM this compound). | Enhances G protein signaling. | researchgate.netnih.gov |
| AEA-stimulated β-arrestin Recruitment (hCB1 cells) | Concentration-dependent enhancement of recruitment. | Increases β-arrestin signaling. | researchgate.netnih.gov |
| Forskolin-stimulated cAMP Production (hCB1 cells) | Acts as an agonist alone, inhibiting cAMP production. Positive cooperativity observed with AEA at 1 μM this compound. | Demonstrates intrinsic agonist activity and PAM effect. | nih.gov |
| AEA-stimulated ERK 1/2 Phosphorylation (hCB1 cells) | Significant increase in potency of AEA. | Potentiates ERK signaling. | researchgate.net |
Virtual Screening and De Novo Design of this compound-like Molecules
The discovery and optimization of compounds targeting specific biological receptors often leverage computational methods such as virtual screening and de novo design. While this compound itself is described as a derivative of GAT211, the understanding of its interaction with the CB1 receptor's allosteric site provides a basis for the computational identification and design of novel this compound-like molecules.
Virtual screening, a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a target receptor, can be applied to find potential new CB1 allosteric modulators that share structural or physicochemical similarities with this compound. This approach can prioritize compounds for experimental testing, significantly accelerating the discovery process. Drug discovery platforms often incorporate virtual screening capabilities medchemexpress.com.
De novo design, on the other hand, involves building novel molecular structures atom by atom or fragment by fragment based on desired properties and interactions with a target site. Given this compound's established binding to an extrahelical allostery site on the TM2–TM3–TM4 surface of the CB1 receptor, structure-based de novo design could be employed. By utilizing the structural information of the CB1 receptor bound to allosteric modulators, including insights gained from studies involving this compound, computational algorithms can propose new molecular entities predicted to bind to this site and exert a desired modulatory effect. Structure-based design approaches have been applied to seek G protein-biased ago-PAMs related to this compound, demonstrating the utility of this method in generating novel compounds with specific signaling profiles pnas.org. The principles of de novo design have also been successfully applied in the design of allosteric modulators for other targets, highlighting its potential in generating novel chemical scaffolds with desired allosteric properties nih.govbiorxiv.org.
Chemoinformatics tools play a crucial role in both virtual screening and de novo design workflows by enabling the representation, analysis, and manipulation of chemical structures and associated data researchgate.net. These tools facilitate the identification of molecular features critical for activity and selectivity, which are essential inputs for generating and evaluating potential this compound-like molecules.
In Silico Prediction of ADMET Properties (excluding in vivo data or clinical relevance)
In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a vital component of the early stages of drug discovery, allowing for the computational assessment of a compound's pharmacokinetic and toxicity profiles before costly experimental evaluations. For this compound, calculated physicochemical properties relevant to ADMET prediction are available. These properties, generated using tools like the Chemistry Development Kit (CDK), provide insights into its potential behavior within a biological system guidetoimmunopharmacology.orgguidetopharmacology.org.
Key calculated physicochemical properties for this compound include:
Hydrogen bond acceptors: 0 guidetopharmacology.orgguidetopharmacology.org
Hydrogen bond donors: 1 guidetopharmacology.orgguidetopharmacology.org
Rotatable bonds: 5 guidetopharmacology.orgguidetopharmacology.org
Topological polar surface area (TPSA): 87.17 Ų guidetopharmacology.orgguidetopharmacology.org
Molecular weight: 362.11 g/mol (calculated) guidetopharmacology.orgguidetopharmacology.org or 362.44 (measured) abmole.com
XLogP: 5.1 guidetopharmacology.orgguidetopharmacology.org
Number of Lipinski's rules broken: 1 guidetopharmacology.orgguidetopharmacology.org
These calculated properties are commonly used in in silico models to predict ADMET characteristics. For instance, TPSA and the number of hydrogen bond donors and acceptors are often correlated with a compound's ability to permeate cell membranes and its oral absorption. XLogP, a measure of lipophilicity, is relevant for predicting absorption, distribution, and potential to cross the blood-brain barrier. Lipinski's Rule of Five is a set of guidelines based on molecular properties that help assess the likelihood of a compound being orally active; breaking more than one rule can indicate potential issues with absorption or permeability. For this compound, breaking one Lipinski rule suggests it generally aligns with properties typical of orally active drugs, although this is a simplified rule and not a definitive predictor guidetopharmacology.orgguidetopharmacology.org.
In silico ADMET prediction tools, such as pkCSM and others, utilize these and other molecular descriptors in quantitative structure-activity relationship (QSAR) models to estimate various ADMET parameters phcogj.comfrontiersin.org. These predictions can cover aspects like intestinal absorption, blood-brain barrier permeability, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential toxicity endpoints. While specific in silico ADMET predictions for this compound beyond its calculated physicochemical properties and Lipinski's rule assessment were not detailed in the search results, the availability of its calculated properties indicates that such predictions can be readily performed using standard computational platforms. The general application and importance of in silico ADMET prediction in filtering compound libraries and prioritizing candidates with favorable profiles are well-established in drug discovery nih.govresearchgate.net.
Below is a table summarizing the calculated physicochemical properties of this compound:
| Property | Value |
| Hydrogen bond acceptors | 0 |
| Hydrogen bond donors | 1 |
| Rotatable bonds | 5 |
| Topological polar surface area | 87.17 Ų |
| Molecular weight | 362.11 or 362.44 g/mol |
| XLogP | 5.1 |
| Lipinski's rules broken | 1 |
Development of Predictive Models for this compound Biological Activity
Predictive models for biological activity aim to establish quantitative relationships between the structural and physicochemical properties of compounds and their observed biological effects. For this compound and other CB1 receptor allosteric modulators, chemoinformatics approaches, including QSAR modeling, have been employed to develop such models researchgate.net.
Research has utilized chemoinformatics tools to analyze the influence of molecular features of a set of CB1 allosteric modulators, including this compound, on their activity researchgate.net. This involved calculating various molecular descriptors and correlating them with experimental biological activity data. For instance, a statistically significant three-parameter model was derived with R² and Q² values of 0.66 and 0.62, respectively. This model linked specific molecular descriptors (SPMin2_Bhm, maxdO, and minssN) to the activity, indicating their importance in determining the potency of these modulators. SPMin2_Bhm and maxdO showed a negative correlation with activity, while minssN had a positive correlation researchgate.net.
Furthermore, a seven-parameter model was also obtained, incorporating additional descriptors (RDF55v, VE3_D, minHBint10, SpMin5_Bhs, and CrippenLogP) to provide a more comprehensive predictive capability researchgate.net. These models demonstrate the feasibility of using computational approaches to predict the biological activity of this compound and related compounds based on their molecular structures.
The development of such predictive models relies on experimental data characterizing the biological activity of this compound. In vitro studies have provided detailed information on this compound's effects at the human CB1 receptor, including its ability to potentiate the binding of orthosteric agonists like CP55,940 and WIN55212, enhance agonist-stimulated GTPγS binding, and increase β-arrestin recruitment and ERK phosphorylation abmole.comresearchgate.netresearchgate.netacs.orgresearchgate.netnih.gov. This quantitative biological data, combined with computed molecular descriptors, serves as the foundation for building and validating robust predictive models.
These predictive models can be valuable tools in the lead optimization phase of drug discovery, allowing researchers to predict the potential activity of newly designed or identified this compound-like molecules before their synthesis and experimental testing. By iteratively refining these models with new experimental data, their predictive accuracy can be improved, guiding the design of compounds with enhanced potency and desired pharmacological profiles.
Potential Applications and Translational Research Perspectives of Zcz011 Non Clinical
ZCZ011 as a Chemical Probe for Biological Pathway Elucidation
This compound functions as a positive allosteric modulator (PAM) of the CB1 receptor medchemexpress.comcsic.esguidetopharmacology.orgresearchgate.netnih.govnih.govcambridge.orgfrontiersin.org. This characteristic makes it a valuable chemical probe for dissecting biological pathways mediated by CB1 receptor signaling. Unlike orthosteric agonists that bind to the primary active site of the receptor, allosteric modulators bind to distinct sites, influencing receptor function by altering the affinity or efficacy of orthosteric ligands or inducing conformational changes nih.govfrontiersin.orgnih.gov.
Studies have shown that this compound enhances the binding of orthosteric agonists like [³H]CP55,940 and [³H]WIN55212 to the CB1 receptor in mouse brain membranes, increasing the maximal binding capacity (Bmax) without significantly affecting the dissociation constant (Kd) researchgate.net. This allosteric effect leads to the potentiation of downstream signaling pathways. Research indicates that this compound enhances anandamide (B1667382) (AEA)-stimulated GTPγS binding in mouse brain membranes, increases β-arrestin recruitment, and promotes ERK phosphorylation in cells expressing human CB1 receptors medchemexpress.comcsic.esresearchgate.net. Furthermore, this compound alone can act as a partial agonist of CB1 researchgate.net.
The ability of this compound to modulate CB1 receptor activity through an allosteric site provides a means to investigate the specific roles of allosteric modulation in various physiological and pathological processes regulated by the endocannabinoid system. Its use as a probe has contributed to understanding the molecular mechanisms of CB1 receptor allosteric regulation, including the identification of its binding site on the transmembrane 2 (TM2)-TM3-TM4 surface of the receptor frontiersin.orgnih.govresearchgate.netmdpi.comrcsb.org. Molecular dynamics simulations suggest that this compound exerts its PAM effect by promoting the rearrangement of TM2, favoring the active conformation of the receptor and increasing the population of receptors in this state frontiersin.orgresearchgate.netrcsb.org.
The following table summarizes some key in vitro pharmacological data demonstrating this compound's activity as a CB1 PAM:
| Assay | Effect of this compound | Emax (%) | pEC50 (M) | Reference |
| [³H]CP55,940 binding (mouse brain membranes) | Significant increase in specific binding | 207 | 6.90 ± 0.23 | researchgate.net |
| [³H]WIN55212 binding (mouse brain membranes) | Significant increase in specific binding | 225 | 6.31 ± 0.33 | researchgate.net |
| AEA-stimulated [³⁵S]GTPγS binding | Significant increase in efficacy | Data not shown | Data not shown | researchgate.net |
| AEA-stimulated β-arrestin recruitment | Significant increase | Data not shown | Data not shown | researchgate.net |
| AEA-stimulated ERK phosphorylation | Significant increase in potency | Data not shown | Data not shown | researchgate.net |
| Forskolin-stimulated cAMP production | Inhibition (this compound alone) | Data not shown | Data not shown | researchgate.net |
This data highlights this compound's capacity to positively modulate orthosteric agonist binding and enhance downstream signaling, making it a valuable tool for probing the complexities of CB1 receptor-mediated pathways.
Applications of this compound in Advanced Material Science Research
Based on the available search results, there is no information detailing applications of the chemical compound this compound in the field of advanced material science research. The reported research focuses exclusively on its biological and pharmacological properties, particularly its interaction with the cannabinoid CB1 receptor.
Utility of this compound as a Research Tool in Chemical Biology
Beyond its role in elucidating specific biological pathways, this compound serves as a broader research tool in chemical biology, particularly for the study of G protein-coupled receptors (GPCRs) and allosteric modulation frontiersin.orgnih.govresearchgate.net. GPCRs represent a large family of membrane proteins that are targets for a significant proportion of currently marketed drugs frontiersin.orgnih.gov. Understanding their complex signaling and modulation mechanisms is crucial for drug discovery.
As a well-characterized CB1 receptor PAM, this compound allows researchers to investigate the principles of allosteric modulation in a specific receptor system. It facilitates studies on how allosteric ligands can influence orthosteric ligand binding, receptor conformation, and the downstream signaling cascades, potentially leading to biased signaling – where different ligands preferentially activate different intracellular pathways frontiersin.orgmdpi.com.
The structural determination of the CB1 receptor bound to this compound, often in complex with orthosteric ligands and G proteins, provides critical insights into the structural basis of allosteric modulation researchgate.netrcsb.orgidrblab.net. These structural studies, combined with techniques like molecular dynamics simulations and mutagenesis experiments, utilize this compound as a tool to map allosteric binding sites and understand the conformational changes that propagate allosteric signals frontiersin.orgnih.govresearchgate.netmdpi.comrcsb.org.
Furthermore, this compound's distinct pharmacological profile, including its ago-PAM activity (displaying both direct agonist and PAM activity), makes it useful for differentiating between orthosteric and allosteric effects and for studying the interplay between these two modes of receptor modulation guidetopharmacology.orgnih.gov. This is particularly relevant in the context of the endocannabinoid system, where complex interactions between endogenous ligands and multiple binding sites are being uncovered mdpi.comacs.org.
Pre-clinical Development Strategies and Optimization Paradigms for this compound (excluding human trials)
Pre-clinical research on this compound has explored its potential as a therapeutic agent, focusing on its efficacy in animal models and strategies to optimize its pharmacological properties. A key motivation for developing CB1 PAMs like this compound is the potential to achieve therapeutic benefits similar to orthosteric agonists but with a reduced profile of unwanted side effects, such as psychoactive effects, tolerance, and dependence medchemexpress.comcsic.esnih.govcambridge.orgmdpi.comresearchgate.net.
Studies in mouse models have demonstrated that this compound can produce antinociceptive effects in models of neuropathic and inflammatory pain medchemexpress.comcsic.esresearchgate.net. Importantly, these effects were observed without the associated cannabimimetic effects typically seen with orthosteric CB1 agonists csic.esresearchgate.net. This compound has also shown promise in attenuating symptoms of opioid withdrawal in mice cambridge.orgmdpi.comresearchgate.net. The preservation of antinociceptive efficacy after repeated dosing suggests a lack of rapid tolerance development, a significant advantage over many orthosteric cannabinoids nih.gov.
Optimization strategies in the pre-clinical development of this compound and related compounds have included structural modifications to improve properties like metabolic stability. For instance, replacing the nitro group in the this compound scaffold with a trifluoromethyl group has been shown to increase metabolic stability in liver microsomes while retaining the desired signaling profile nih.govmdpi.com.
Another aspect of optimization involves the investigation of enantiomers. This compound is a racemic mixture due to a chiral center nih.govmdpi.com. Studies on a related compound, GAT211 (also a racemic mixture), have shown that its individual enantiomers can exhibit different pharmacological profiles, with one enantiomer acting primarily as a PAM and the other as an allosteric agonist nih.gov. This highlights the importance of resolving racemic mixtures and evaluating individual stereoisomers during pre-clinical development to identify compounds with optimal efficacy and reduced off-target effects.
The pre-clinical evaluation of this compound has also involved characterizing its interaction with the CB1 receptor at a detailed molecular level to inform the rational design of novel allosteric modulators frontiersin.orgresearchgate.netrcsb.org. Understanding the specific residues involved in this compound binding and how these interactions translate into functional effects is crucial for developing more potent and selective compounds with improved pharmacokinetic properties.
Challenges, Limitations, and Future Research Directions for Compound Zcz011
Current Challenges in the Synthesis and Scale-Up of ZCZ011
This compound is a synthetic organic compound, characterized as a 2-phenylindole (B188600) derivative. guidetopharmacology.orgnih.govnih.gov It was synthesized as a derivative of the confirmed CB1 receptor ago-PAM GAT211, with early generations featuring a 3-nitroalkyl-2-phenyl-indole structure. guidetopharmacology.orgguidetoimmunopharmacology.org While the synthesis of this compound and its derivatives has been reported in the literature, detailed accounts of specific challenges encountered during its laboratory synthesis or efforts towards large-scale production are not extensively documented in the available information. guidetopharmacology.orgwikipedia.org Challenges in the synthesis and scale-up of complex organic molecules typically involve optimizing reaction conditions, managing stereochemistry (as this compound is a racemic mixture of GAT228 and GAT229, which exhibit different activities guidetopharmacology.orgcaymanchem.com), ensuring purity, and developing cost-effective and environmentally friendly processes for larger quantities required for extensive preclinical and potentially clinical studies. The lack of detailed public information on these aspects represents a gap in the current understanding of this compound's development path.
Methodological Limitations in Pre-clinical and Mechanistic Studies of this compound
Pre-clinical and mechanistic studies of this compound have primarily utilized in vitro assays in cell lines (e.g., HEK293 cells expressing human CB1) and mouse brain membranes, as well as in vivo models of various diseases. escholarship.orgguidetopharmacology.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgsigmaaldrich.comuni.luwikipedia.orgfishersci.ptguidetopharmacology.orgwikidata.org While these studies have provided valuable insights into this compound's pharmacological profile, several methodological limitations have been identified:
Characterization as PAM vs. Allosteric Agonist: A significant limitation is the difficulty in definitively classifying this compound solely as a positive allosteric modulator. Some studies suggest it also possesses intrinsic agonist activity, acting as an allosteric agonist or "ago-PAM." wikipedia.orgnih.govwikipedia.orgfishersci.ptwikidata.org Differentiating between these activities in vitro can be challenging, and the observed effects may depend on the specific orthosteric ligand used and the signaling pathway being measured (probe dependence). wikipedia.orgfishersci.pt For instance, this compound showed limited positive allosteric modulation in some assays (e.g., G protein dissociation or cAMP inhibition in combination with CP55940 or AMB-FUBINACA), while exhibiting allosteric agonism in others. wikipedia.orgfishersci.pt This complexity necessitates careful experimental design and interpretation to fully understand its mechanism of action and predict its behavior in vivo.
Limited Positive Allosteric Modulation: In certain in vitro contexts, this compound has shown only limited positive allosteric modulation, suggesting that its ability to enhance the effects of orthosteric agonists may be pathway-dependent or influenced by the specific experimental conditions. wikipedia.orgfishersci.pt
Receptor Regulation Endpoints: Further investigation into receptor regulation endpoints, such as desensitization and internalization, is required to fully understand the implications of this compound's activity. While this compound has been shown to induce CB1 internalization, the extent and mechanisms compared to orthosteric agonists warrant further study to assess the potential for tolerance development. wikipedia.orgfishersci.ptwikidata.org
Translational Challenges of Animal Models: While mouse models of neuropathic pain, inflammatory pain, HAND, and colitis have demonstrated this compound's efficacy, the relevance of these models to the full spectrum of human disease etiology and progression can be limited. wikipedia.orgwikipedia.org Differences in species-specific CB1 receptor pharmacology and signaling can impact the translatability of findings.
Sex and Genotype-Specific Effects: Studies in mouse models of HAND have revealed differential effects of this compound based on sex and HIV-1 Tat expression, highlighting the need to consider these factors in preclinical study design and data interpretation. wikipedia.org
Methodological Variations: Differences in administration routes (e.g., subcutaneous vs. intraperitoneal injection) and study protocols across different research groups can lead to subtle variations in observed behavioral and pharmacological effects. guidetopharmacology.org
Illustrative Data from Pre-clinical Studies:
Preclinical studies have provided quantitative data on this compound's effects on CB1 receptor signaling. Examples include its potentiation of AEA-stimulated GTPγS binding and enhancement of β-arrestin recruitment and ERK phosphorylation in hCB1 cells. escholarship.orgguidetopharmacology.orgsigmaaldrich.com
| Assay | Ligand(s) | Effect Observed | Reference |
| GTPγS Binding (mouse brain membranes) | AEA alone | Emax = 46.5% | guidetopharmacology.orgsigmaaldrich.com |
| GTPγS Binding (mouse brain membranes) | AEA + 100 nM this compound | Emax = 115.2% | guidetopharmacology.orgsigmaaldrich.com |
| β-arrestin Recruitment (hCB1 cells) | Orthosteric agonist alone | Emax = 100% | guidetopharmacology.orgsigmaaldrich.com |
| β-arrestin Recruitment (hCB1 cells) | Orthosteric agonist + 100 nM this compound | Emax = 157% | guidetopharmacology.orgsigmaaldrich.com |
| ERK Phosphorylation (hCB1 cells) | Orthosteric agonist alone | pIC50 = 6.5 | guidetopharmacology.orgsigmaaldrich.com |
| ERK Phosphorylation (hCB1 cells) | Orthosteric agonist + 10 nM this compound | pIC50 = 8.3 | guidetopharmacology.orgsigmaaldrich.com |
| cAMP Inhibition (hCB1 cells) | This compound alone | Emax = 63.7 ± 1.7% inhibition | fishersci.pt |
| G protein Dissociation (hCB1 cells) | This compound alone | Concentration-dependent dissociation observed | fishersci.pttocris.com |
| Receptor Internalization (hCB1 cells) | This compound alone | Concentration-dependent internalization (pEC50 = 5.87 ± 0.06, Emax = 0.0156 ± 0.0024 min⁻¹) | fishersci.pt |
Note: The specific orthosteric agonists used for β-arrestin and ERK phosphorylation in references guidetopharmacology.orgsigmaaldrich.com are not explicitly named in the snippets providing these Emax/pIC50 values, but other snippets mention CP55940, AEA, and THC in the context of this compound potentiation.
Identification of Novel Research Avenues for this compound and its Derivatives
The research on this compound has opened several promising avenues for future investigation and the development of novel therapeutic agents:
Development of Biased Allosteric Modulators: A key area of future research involves the design and characterization of this compound derivatives that exhibit signaling bias at the CB1 receptor. wikipedia.org By selectively modulating specific downstream pathways (e.g., G protein signaling over β-arrestin recruitment), it may be possible to enhance desired therapeutic effects (like analgesia) while further reducing or eliminating unwanted side effects. wikipedia.orgtocris.com Derivatives showing inverse agonism of β-arrestin signaling have already been identified. wikipedia.org
Combination Therapies: Preclinical studies have demonstrated the potential for combining this compound with low doses of orthosteric cannabinoids like THC or non-psychoactive cannabinoids like CBD to achieve synergistic therapeutic effects with potentially improved safety profiles. wikipedia.orguni.lu This approach warrants further exploration in various disease models.
Exploration in Additional Pathologies: Given its mechanism as a CB1 PAM/ago-PAM, this compound and its derivatives could be investigated for therapeutic potential in a wider range of neuropathologies, neuroinflammatory conditions, and other diseases where modulation of the endocannabinoid system is implicated. wikipedia.orgwikipedia.org This includes further research into its effects on specific components of the endocannabinoid system in different brain regions and its potential in conditions like opioid withdrawal. wikipedia.orgguidetopharmacology.org
Structure-Activity Relationship Studies: Further detailed structure-activity relationship (SAR) studies on this compound and its derivatives are crucial to identify molecular features responsible for specific allosteric modulation profiles, signaling bias, and pharmacokinetic properties. wikipedia.orgtocris.com This can guide the rational design of next-generation CB1 allosteric modulators.
Integration of this compound Research with Emerging Technologies (e.g., AI, Nanotechnology)
Emerging technologies such as Artificial Intelligence (AI) and Nanotechnology hold significant potential to accelerate and enhance research on compounds like this compound, although specific examples of their direct integration with this compound research are not prominently detailed in the provided information.
Artificial Intelligence: AI and machine learning algorithms can be applied to analyze large datasets generated from preclinical studies of this compound and its derivatives. wikidata.org This includes predicting ADME properties, identifying potential off-target effects, optimizing compound structures for desired pharmacological profiles, and analyzing complex behavioral or '-omics' data to uncover deeper insights into this compound's mechanisms and predict responders. wikidata.orgunibe.ch Computational simulations, which can be enhanced by AI, have already been used to study ligand binding to the CB1 receptor, which is relevant to understanding this compound's interaction. unibe.ch
Nanotechnology: Nanotechnology could play a role in developing advanced delivery systems for this compound, particularly for targeted delivery to specific tissues or cells, potentially improving efficacy and reducing systemic exposure. wikidata.org Nanoparticle-based formulations could enhance this compound's solubility, stability, and bioavailability, and enable controlled release. While nanotechnology is being explored for drug delivery in various fields, its application specifically to this compound has not been detailed in the search results.
Integrating these technologies could streamline the discovery and optimization of this compound-based therapeutics, but requires dedicated research efforts to apply them effectively to this specific compound class.
Collaborative Research Opportunities and Interdisciplinary Approaches for this compound
Addressing the complexities of this compound and fully realizing its therapeutic potential necessitates collaborative and interdisciplinary research efforts.
Academic-Industry Partnerships: Collaboration between academic institutions, with their expertise in fundamental research and disease modeling, and pharmaceutical/biotechnology companies, with their resources for drug development, synthesis scale-up, and clinical trials, is crucial for advancing this compound towards potential therapeutic applications.
Interdisciplinary Teams: Research on this compound benefits from the integration of expertise across various disciplines, including medicinal chemistry (for synthesis and derivative design), pharmacology (for in vitro and in vivo characterization), structural biology (for understanding receptor interactions), neuroscience (for studying central effects), immunology (for inflammatory conditions), and data science (for analyzing complex datasets).
Consortia and Research Networks: Participation in collaborative networks and consortia focused on cannabinoid research, pain, neurodegenerative diseases, or inflammatory disorders can facilitate knowledge sharing, resource pooling, and the execution of larger, multi-center studies. Events like the Carolina Cannabinoid Collaborative conference highlight the importance of such interactions. wikipedia.org
Open Science Initiatives: Sharing data and methodologies through open science platforms can accelerate progress and enable researchers worldwide to contribute to the understanding of this compound.
Leveraging Special Issues and Focused Publications: As demonstrated by the volume of research on this compound appearing in dedicated journal issues, focused publications can help consolidate findings and highlight areas for future collaboration. wikipedia.org
By fostering collaboration and adopting interdisciplinary approaches, the research community can collectively overcome the existing challenges and fully explore the therapeutic promise of this compound and related CB1 allosteric modulators.
Q & A
Q. What is the primary molecular target of ZCZ011, and how does it modulate CB1 receptor activity?
this compound acts as a positive allosteric modulator (PAM) of the cannabinoid receptor 1 (CB1), enhancing its activation by endogenous ligands like anandamide (AEA) . Structural studies reveal that this compound binds to a cryptic cholesterol-binding pocket formed by transmembrane helices TM2, TM3, and TM4, distinct from the orthosteric ligand-binding site. This interaction stabilizes CB1 in an active conformation, facilitating G-protein coupling .
Methodological Insight: Use radioligand binding assays to quantify this compound’s affinity and cAMP inhibition assays to measure functional modulation. Cross-validate with cryo-EM (e.g., PDB 7WV9) and X-ray crystallography to resolve binding poses .
Q. What experimental techniques are essential for characterizing this compound’s binding mode to CB1?
Key techniques include:
- X-ray crystallography : Resolves high-resolution structures of CB1-ZCZ011 complexes (e.g., PDB 7WV9) .
- Cryo-electron microscopy (cryo-EM) : Captures ternary complexes (e.g., CB1-ZCZ011-Gi) to study dynamic interactions .
- Site-directed mutagenesis : Identifies critical residues (e.g., TM2 mutations) affecting this compound’s binding and efficacy .
- Molecular dynamics (MD) simulations : Models conformational changes in CB1 upon this compound binding over microsecond timescales .
Validation Tip: Combine structural data with cell-based signaling assays (e.g., β-arrestin recruitment) to confirm functional outcomes .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and empirical data regarding this compound’s allosteric modulation?
Contradictions often arise from differences in force field parameters (e.g., lipid bilayer modeling in MD simulations) vs. experimental conditions (e.g., membrane protein stability in vitro). To address this:
- Replicate simulations under varying conditions (e.g., pH, lipid composition) .
- Validate predictions with alanine-scanning mutagenesis to test residue-specific contributions .
- Apply Bayesian statistical frameworks to quantify uncertainty in computational models .
Example: MD simulations predicted TM2 conformational flexibility in CB1, which was later confirmed via cryo-EM .
Q. What methodological considerations are critical when designing studies to assess this compound’s therapeutic potential in neuropathic pain models?
- In vivo vs. in vitro models : Use conditional knockout mice (CB1-specific) to isolate this compound’s effects from off-target interactions .
- Dose-response studies : Optimize this compound concentrations to avoid paradoxical CB1 internalization at high doses .
- Control for endogenous ligands : Pre-treat with FAAH inhibitors (e.g., URB597) to stabilize AEA levels and isolate this compound’s PAM activity .
Data Analysis: Employ mixed-effects models to account for inter-subject variability in pain thresholds .
Q. How do structural differences between CB1 allosteric and orthosteric sites influence this compound’s selectivity and therapeutic window?
The allosteric site’s location (TM2-TM4 interface) reduces competition with orthosteric ligands but introduces lipid-dependent modulation challenges. To assess selectivity:
- Competitive binding assays : Compare this compound’s displacement by cholesterol vs. orthosteric ligands .
- Thermostability assays : Measure CB1 stabilization in the presence of this compound and orthosteric agonists/antagonists .
- Free energy calculations : Use MM/GBSA or umbrella sampling to quantify binding energetics at both sites .
Key Finding: this compound’s binding induces unique TM2 rearrangements not observed with orthosteric ligands, enhancing signaling bias toward G-protein pathways .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on this compound’s efficacy in different neuropathic pain models?
Contradictions may stem from:
- Species-specific CB1 variations : Human vs. rodent receptor polymorphisms .
- Pathology-dependent receptor plasticity : CB1 expression changes in chronic vs. acute pain states .
Resolution Strategy:
- Perform meta-analysis of dose-response curves across studies .
- Use RNA-seq to correlate CB1 splice variant expression with this compound efficacy in patient-derived tissues .
Methodological Framework Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
